Sodium 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate
Overview
Description
Sodium 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate is a heterocyclic compound that contains a triazole ring fused to a pyridine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of bromine and carboxylate groups in its structure makes it a versatile scaffold for further chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-bromo-1,2,4-triazole with pyridine-8-carboxylic acid in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: Sodium 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The carboxylate group can be reduced to an alcohol or oxidized to a carboxylic acid derivative.
Coupling Reactions: The compound can participate in coupling reactions with aryl or alkyl halides to form new carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in solvents like ethanol or acetonitrile.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as 6-azido-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate or 6-thio-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate.
Oxidation Products: Carboxylic acid derivatives.
Reduction Products: Alcohol derivatives.
Scientific Research Applications
Sodium 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, including anti-inflammatory and anticancer drugs.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: It is used as a probe to study enzyme activities and protein-ligand interactions.
Industrial Applications: The compound can be employed in the development of catalysts and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate involves its interaction with specific molecular targets. The triazole ring can act as a hydrogen bond acceptor, facilitating binding to enzymes or receptors. The bromine atom and carboxylate group can participate in electrostatic interactions, enhancing the compound’s affinity for its targets. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparison with Similar Compounds
6-Bromo-[1,2,4]triazolo[1,5-a]pyridine: Lacks the carboxylate group, which may affect its reactivity and biological activity.
1,2,4-Triazolo[1,5-a]pyridine-8-carboxylate: Lacks the bromine atom, which may influence its chemical properties and applications.
Sodium 6-chloro-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate: Similar structure but with a chlorine atom instead of bromine, which can alter its reactivity and interactions.
Uniqueness: Sodium 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate is unique due to the presence of both bromine and carboxylate groups, which provide a balance of reactivity and stability
Properties
IUPAC Name |
sodium;6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2.Na/c8-4-1-5(7(12)13)6-9-3-10-11(6)2-4;/h1-3H,(H,12,13);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLSJCRJPVPRAM-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC=NN2C=C1Br)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrN3NaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2059954-40-2 | |
Record name | sodium 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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